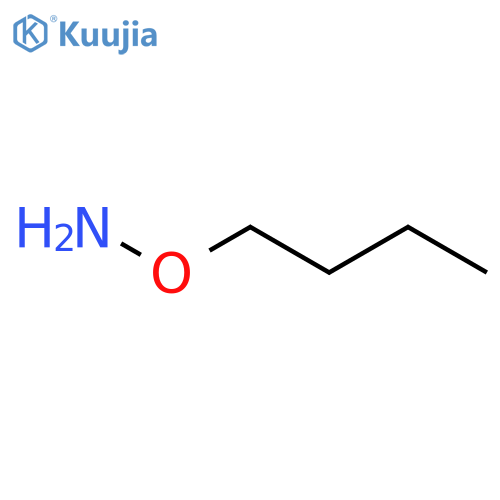Cas no 5622-77-5 (O-Butylhydroxylamine)

O-Butylhydroxylamine structure
商品名:O-Butylhydroxylamine
O-Butylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-Butylhydroxylamine
- Hydroxylamine, O-butyl-
- O-butyl-Hydroxylamine
- Aminooxy-n-butane hydrochloride
- Butyloxyamin
- Hydroxylamine,O-butyl
- O-Butyl-hydroxylamin
- TPC-A020
- O-n-butylhydroxylamine
- WCVVIGQKJZLJDB-UHFFFAOYSA-N
- n-butyoxyamine
- n-butoxyamine
- STL483789
- 7308AJ
- TRA0075641
- SY013356
- 5622-77-5
- CHEMBL6960
- AKOS005068275
- A918558
- AS-57271
- FT-0714796
- MFCD07473528
- EN300-1246767
- DTXSID50204773
- H11431
- CHEBI:230339
- DB-072120
-
- MDL: MFCD07473528
- インチ: 1S/C4H11NO/c1-2-3-4-6-5/h2-5H2,1H3
- InChIKey: WCVVIGQKJZLJDB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 89.08410
- どういたいしつりょう: 89.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 3
- 複雑さ: 23.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- フラッシュポイント: 31.5℃
- PSA: 35.25000
- LogP: 1.37710
O-Butylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM344176-250mg |
O-Butylhydroxylamine |
5622-77-5 | 95%+ | 250mg |
$70 | 2023-02-02 | |
| eNovation Chemicals LLC | D584103-500mg |
AMINOOXY-N-BUTANE HYDROCHLORIDE |
5622-77-5 | 95% | 500mg |
$492 | 2024-05-24 | |
| TRC | B943420-500mg |
O-Butylhydroxylamine |
5622-77-5 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-1246767-10.0g |
O-butylhydroxylamine |
5622-77-5 | 10g |
$595.0 | 2023-06-08 | ||
| abcr | AB504881-250 mg |
o-Butylhydroxylamine; . |
5622-77-5 | 250mg |
€143.40 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O66190-1g |
O-butylhydroxylamine |
5622-77-5 | 1g |
¥2738.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | D781293-1g |
O-Butylhydroxylamine |
5622-77-5 | >95% | 1g |
$215 | 2024-07-20 | |
| Enamine | EN300-1246767-5000mg |
O-butylhydroxylamine |
5622-77-5 | 5000mg |
$386.0 | 2023-10-02 | ||
| Enamine | EN300-1246767-0.25g |
O-butylhydroxylamine |
5622-77-5 | 0.25g |
$117.0 | 2023-06-08 | ||
| Aaron | AR003U4T-1g |
O-Butylhydroxylamine |
5622-77-5 | 95% | 1g |
$257.00 | 2025-01-22 |
O-Butylhydroxylamine 関連文献
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
5622-77-5 (O-Butylhydroxylamine) 関連製品
- 40345-87-7(O-dodecylhydroxylamine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5622-77-5)O-Butylhydroxylamine

清らかである:99%
はかる:5g
価格 ($):518.0